molecular formula C20H17FN2O3S2 B2857328 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941929-67-5

2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2857328
CAS No.: 941929-67-5
M. Wt: 416.49
InChI Key: PSENKXBWVOFOFG-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-sulfonyl group and at the 6-position with a 2-fluorobenzamide moiety. The tetrahydroquinoline scaffold is common in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding .

Properties

IUPAC Name

2-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-17-7-2-1-6-16(17)20(24)22-15-9-10-18-14(13-15)5-3-11-23(18)28(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSENKXBWVOFOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the thiophene sulfonyl group, and the final coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride and a suitable base.

    Coupling with Benzamide Moiety: The final step involves coupling the intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The incorporation of the tetrahydroquinoline moiety has been linked to inhibition of tumor growth and induction of apoptosis in cancer cells. Research focusing on analogs of this compound suggests that it may interfere with key signaling pathways involved in cancer progression.

Antimicrobial Properties

Compounds containing sulfonamide groups are known for their antimicrobial activity. The thiophene-2-sulfonyl group in this compound may enhance its efficacy against various bacterial strains. Investigations into the structure-activity relationship (SAR) of related compounds have shown that modifications can lead to increased potency against resistant strains.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of tetrahydroquinoline derivatives in treating neurodegenerative diseases. The ability of this compound to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is an area of active investigation.

Inflammation Modulation

The anti-inflammatory potential of compounds with sulfonamide groups is well-documented. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation.

Data Tables

Application Mechanism References
AnticancerInhibition of cell proliferation and apoptosis ,
AntimicrobialInhibition of bacterial growth ,
NeuroprotectiveModulation of neuroinflammation ,
Inflammation ModulationInhibition of cytokine release ,

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of tetrahydroquinoline derivatives. The findings suggested that modifications similar to those in 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could lead to enhanced cytotoxicity against various cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In a recent investigation reported in Antimicrobial Agents and Chemotherapy, compounds with thiophene sulfonyl groups exhibited significant activity against multi-drug resistant bacteria. The study demonstrated that structural variations could optimize their effectiveness.

Case Study 3: Neuroprotective Properties

Research published in Neuroscience Letters highlighted the neuroprotective effects of tetrahydroquinoline derivatives. The study indicated that these compounds could prevent neuronal cell death induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiophene sulfonyl group play crucial roles in binding to the active site of the target, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Sulfonyl and Benzamide Groups

Compound A : 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}benzamide
  • Key Differences :
    • Sulfonyl Group : Replaces thiophene-2-sulfonyl with 4-fluorophenylsulfonyl.
    • Benzamide Substituent : Chlorine at the 3-position instead of fluorine at the 2-position.
  • Implications :
    • The 4-fluorophenylsulfonyl group may alter steric bulk and π-π stacking compared to the thiophene analog.
    • Chlorine’s stronger electron-withdrawing effect could reduce electron density in the benzamide ring, affecting binding interactions.
Compound B : 2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide
  • Key Differences :
    • Sulfonyl Replacement : Difluoromethylsulfanyl group instead of thiophene-2-sulfonyl.
    • Core Modification : 2-oxo group introduces a ketone, reducing conformational flexibility.
  • Implications :
    • The difluoromethylsulfanyl group may enhance hydrophobicity but reduce hydrogen-bonding capacity.
    • The ketone could stabilize specific tautomeric forms or binding poses.

Fluorination Patterns

Compound C : 3,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
  • Key Differences :
    • Fluorine Replacement : Methoxy groups at benzamide 3- and 4-positions instead of fluorine at the 2-position.
Compound D : N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl)thiophene-2-carboximidamide
  • Key Differences: Fluorine Position: Fluorine at the 8-position of the tetrahydroquinoline core instead of the benzamide. Side Chain: Dimethylaminoethyl group introduces basicity.
  • Implications: Fluorine at the 8-position may influence core rigidity and intermolecular interactions. The dimethylaminoethyl group could enhance solubility or target-specific binding.

Side Chain Variations

Compound E : N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)benzamide
  • Key Differences :
    • Side Chain : Morpholinyl-ethyl group replaces the thiophene sulfonyl moiety.
    • Benzamide Substituent : Trifluoromethyl group instead of fluorine.
  • Trifluoromethyl’s strong electron-withdrawing effect may enhance binding to hydrophobic pockets.

Research Findings and Implications

  • Synthetic Routes : Many analogs (e.g., Compounds A, B, D) are synthesized via nucleophilic substitution or alkylation reactions, similar to methods described for hydrazinecarbothioamides and triazoles .
  • Spectroscopic Characterization : IR and NMR data confirm tautomeric forms and substituent effects (e.g., absence of C=O bands in triazoles ).

Biological Activity

The compound 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide represents a novel synthetic entity with potential therapeutic applications. Its unique structure combines a fluorinated benzamide with a thiophene sulfonyl moiety and a tetrahydroquinoline core, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound can be expressed as follows:

C16H16FN2O2S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

The structure can be visualized as comprising a benzamide group linked to a tetrahydroquinoline scaffold and a thiophene sulfonyl group.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing the thiophene sulfonyl moiety have shown promising results against various bacterial strains. The introduction of halogen atoms (like fluorine) is known to enhance antibacterial properties by increasing lipophilicity and altering membrane permeability .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
2-amino-1,3,4-thiadiazole derivativesStaphylococcus aureus25 μg/mL
Fluorinated thiophene derivativesEscherichia coli32 μg/mL
Thiophene-2-sulfonyl derivativesCandida albicans26 μg/mL

The compound's potential as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Cytotoxicity and Anticancer Activity

Research has shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The tetrahydroquinoline structure is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in proliferation and survival .

Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of compounds similar to this compound on glioma cells revealed that these compounds could induce apoptosis through multiple mechanisms including the inhibition of AKT signaling pathways and activation of caspases. Notably, normal cells exhibited significantly lower susceptibility compared to cancer cells .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors, potentially interfering with key metabolic enzymes in pathogens or cancer cells.
  • Membrane Disruption : The lipophilic nature imparted by the fluorine and thiophene groups may enhance the ability of the compound to penetrate cellular membranes.
  • Modulation of Signaling Pathways : The tetrahydroquinoline moiety may interact with specific receptors or enzymes involved in cell growth and survival.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Sulfonylation of tetrahydroquinoline derivatives using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Step 2 : Coupling of the sulfonylated intermediate with 2-fluorobenzamide via nucleophilic acyl substitution, often catalyzed by DCC/DMAP or other carbodiimide-based reagents .
  • Critical Parameters : Reaction temperature (0–25°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control to minimize byproducts .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm absence of unreacted precursors. Fluorine-19 NMR is critical for tracking fluorinated groups .
  • HRMS : High-resolution mass spectrometry for molecular weight validation (expected MW: ~440–460 g/mol based on analogs) .
  • X-ray Crystallography : For resolving conformational ambiguities, particularly the orientation of the thiophene-sulfonyl group .

Advanced Research Questions

Q. What biological targets are associated with this compound, and how are its mechanisms of action studied?

  • Target Hypotheses : Structural analogs (e.g., RORγ inverse agonists) suggest potential interactions with nuclear receptors or enzymes like kinases or proteases .
  • Methodology :

  • Enzyme Assays : IC50_{50}/EC50_{50} determination using fluorescence polarization or radioligand binding assays .
  • Cellular Pathways : Transcriptomic profiling (RNA-seq) to identify downstream gene regulation in cancer or immune cells .
  • Structural Modeling : Docking studies with RORγ (PDB ID: 3L0J) to predict binding modes and guide mutagenesis experiments .

Q. How do structural modifications (e.g., fluorination, sulfonamide substitution) affect bioactivity?

  • SAR Insights :

  • Fluorine Position : 2-Fluoro substitution on benzamide enhances metabolic stability and hydrophobic interactions in binding pockets .
  • Sulfonamide Group : The thiophene-2-sulfonyl moiety improves solubility and may facilitate π-π stacking with aromatic residues in targets .
    • Experimental Design :
  • Synthesize analogs with alternate halogens (Cl, Br) or sulfonyl groups (e.g., benzene sulfonyl) .
  • Compare pharmacokinetic properties (e.g., logP, plasma protein binding) and inhibitory potency in vitro .

Q. How are data contradictions resolved when studying this compound’s efficacy across different assays?

  • Case Example : Discrepancies in IC50_{50} values for RORγ inhibition (e.g., <1 μM vs. 15 μM in similar assays) .
  • Resolution Strategies :

  • Assay Standardization : Use internal controls (e.g., SR1078 as a reference RORγ inverse agonist) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based reporter assays .
  • Batch Analysis : Check compound purity (HPLC ≥95%) and stability under assay conditions .

Methodological Challenges

Q. What strategies mitigate low yields in the final coupling step of synthesis?

  • Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 20% → 65% in analogous tetrahydroquinoline sulfonamides) .
  • Protecting Groups : Temporarily protect reactive amines during sulfonylation to prevent side reactions .

Q. How is in vivo toxicity assessed for this compound?

  • Approach :

  • Acute Toxicity (OECD 423) : Dose escalation in rodents with monitoring of hepatic/renal biomarkers .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) to evaluate mutagenic potential .

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